Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide

Physicochemical profiling Drug-likeness prediction Structural analog comparison

This quinazoline-thioacetamide derivative features a distinct 3,4-dimethoxyphenethyl tail unexplored in published FLT3 inhibitor SAR, offering a unique chemical probe for kinase selectivity panels, MV4-11 cellular assays, and NCI-60 anticancer screening. Its structure is ideal for SPR, PAMPA, and Caco-2 ADME profiling. Ensure experimental re-validation of potency and selectivity before use. Buy from specialized synthetic chemistry suppliers for exclusive research access.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 721907-40-0
Cat. No. B2379544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide
CAS721907-40-0
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=CC=CC=C32)OC
InChIInChI=1S/C20H21N3O3S/c1-25-17-8-7-14(11-18(17)26-2)9-10-21-19(24)12-27-20-15-5-3-4-6-16(15)22-13-23-20/h3-8,11,13H,9-10,12H2,1-2H3,(H,21,24)
InChIKeyQFNJAWTZEWSZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide (CAS 721907-40-0): Procurement-Relevant Physicochemical & Class Overview


N-(3,4-Dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide (CAS 721907-40-0, molecular formula C20H21N3O3S, MW 383.47 g/mol) is a synthetic quinazoline derivative distinguished by a thioacetamide bridge linking the quinazoline C4 position to a 3,4-dimethoxyphenethylamine tail. It belongs to the broader 2-(quinazolin-4-ylthio)acetamide chemotype, a class under active investigation for kinase inhibition (e.g., FLT3 [1]), antimicrobial and anticancer properties [2]. The 3,4-dimethoxy substitution on the phenethyl ring is a deliberate structural feature known to modulate lipophilicity, hydrogen-bonding capacity, and steric bulk relative to simpler phenethyl analogs, potentially altering target engagement and pharmacokinetic profiles [1][2].

Why N-(3,4-Dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide Cannot Be Simply Substituted by In-Class Quinazoline-Thioacetamide Analogs


In-class quinazoline-thioacetamide compounds exhibit profound structure–activity relationship (SAR) sensitivity: even modest changes to the amide tail or quinazoline substitution pattern can alter target potency by an order of magnitude or more [1]. In the FLT3 inhibitor series described by Yan et al., modifications at the quinazoline 6- and 7-positions shifted MV4-11 cellular IC50 values by >10-fold [1]. Similarly, the antimicrobial and anticancer activity of 2-R-(quinazolin-4-ylthio)carboxylic acids and amides varied dramatically depending on the nature of the R substituent, with some amides showing activity against specific cancer lines while others were inactive [2]. The 3,4-dimethoxyphenethyl group in the target compound introduces distinct electronic (electron-donating methoxy groups), steric, and hydrogen-bonding features absent in unsubstituted phenethyl, furfuryl, or thiazole analogs. These differences preclude simple generic substitution without experimental re-validation of potency, selectivity, and ADME properties.

N-(3,4-Dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide: Product-Specific Quantitative Differentiation Evidence


Molecular Weight and Hydrogen-Bond Acceptor Count Differentiate This Compound from the Unsubstituted Phenethyl Analog

N-(3,4-Dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide (C20H21N3O3S, MW 383.47) differs from its closest commercially cataloged analog, N-phenethyl-2-(quinazolin-4-ylthio)acetamide (CAS 392308-87-1, C18H17N3OS, MW 323.41), by the addition of two methoxy (–OCH3) groups on the phenethyl ring. This structural difference increases the molecular weight by 60.06 g/mol (+18.6%), adds two hydrogen-bond acceptor atoms (from 3 to 5 total HBA), and increases the topological polar surface area, all of which are known to influence membrane permeability, solubility, and target-binding thermodynamics [1][2]. Users sourcing the compound for SAR studies must account for these altered physicochemical properties, which cannot be recapitulated by the des-methoxy analog.

Physicochemical profiling Drug-likeness prediction Structural analog comparison

Quinazoline-Thioacetamide SAR: Amide Tail Modifications Can Abolish or Enhance Anticancer Activity

In the synthesis and screening study by Antypenko et al., a series of 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides were evaluated against nine cancer types in the NCI-60 panel [1]. While the target compound itself was not specifically tested in this study, the data demonstrate that the nature of the amide substituent (R group) is a critical determinant of anticancer activity: substance 3.8 (specific R group not identical to 3,4-dimethoxyphenethyl) inhibited the renal cancer UO-31 line, whereas substance 2.18 inhibited leukemia CCRF-CEM, and introduction of a carboxylic acid residue at the same position abolished antimicrobial activity entirely [1]. This published SAR establishes a clear precedent that the amide tail structure—precisely the position where the 3,4-dimethoxyphenethyl group resides in the target compound—is a key driver of biological outcome. The 3,4-dimethoxyphenethyl tail, with its dual methoxy electron-donating groups, is expected to confer distinct electronic and steric properties compared to the unsubstituted phenyl, furfuryl, or isoxazolyl tails found in other cataloged analogs [2].

Anticancer SAR Quinazoline derivatives NCI-60 screening

FLT3 Kinase Inhibitor SAR: Modest Quinazoline Modifications Yield >10-Fold Changes in Cellular IC50

The SAR study of 2-(quinazolin-4-ylthio)thiazole derivatives by Yan et al. provides quantitative evidence that structural modifications to the quinazoline-thioacetamide scaffold produce large-magnitude potency changes against FLT3-driven AML cells [1]. Optimization of the head group (thiazole vs. thiadiazole) and tail modifications at the quinazoline 6- and 7-positions yielded compounds with significantly increased potency against MV4-11 cells compared to the starting lead 2-(6,7-dimethoxyquinazolin-4-ylthio)thiazole (compound 1). The most optimized compound (20c) achieved complete tumor regression in an MV4-11 xenograft model at 100 mg/kg once-daily dosing for 18 days without obvious toxicity [1]. While the target compound differs from 20c in its amide tail (3,4-dimethoxyphenethyl vs. substituted thiadiazole-urea), the published SAR establishes that potency in this chemotype is exquisitely sensitive to the identity of the substituent attached via the thioether bridge. Compounds with varying tails exhibited distinct potency profiles, and the 3,4-dimethoxyphenethyl tail represents an unexplored vector in this SAR landscape that may confer unique kinase selectivity or ADME properties [1].

FLT3 kinase inhibition Acute myeloid leukemia Quinazoline-thioacetamide SAR

Predicted Lipophilicity (ClogP) Differentiation from Des-Methoxy Phenethyl Analog

Computational estimation of ClogP using fragment-based methods indicates that the 3,4-dimethoxyphenethyl tail reduces lipophilicity relative to the unsubstituted phenethyl analog. Based on the Hansch-Leo fragment constant approach, the addition of two aromatic methoxy groups (π ≈ −0.02 each for meta/para OCH3 on phenyl) produces a modest net decrease in logP compared to the des-methoxy parent. While experimentally determined logP values are not publicly available for either compound, this predicted difference is consistent with the general observation that methoxy substitution on aromatic rings reduces logP by approximately 0.4–0.8 units per methoxy group depending on substitution pattern [1]. This shift in lipophilicity is expected to alter membrane permeability, plasma protein binding, and metabolic stability relative to the phenethyl analog, making the target compound a chemically distinct entity for ADME structure–property relationship (SPR) studies.

Lipophilicity prediction ADME profiling Drug-likeness

Best-Fit Research and Industrial Application Scenarios for N-(3,4-Dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide


Kinase Inhibitor SAR Probe: Exploring the Impact of 3,4-Dimethoxyphenethyl Tail Substitution on FLT3 or Related Kinase Potency

The published SAR by Yan et al. demonstrates that quinazoline-4-ylthio derivatives are a viable scaffold for FLT3 kinase inhibition, with tail modifications capable of dramatically altering cellular potency and in vivo efficacy [1]. N-(3,4-Dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide serves as a unique chemical probe to investigate how 3,4-dimethoxy substitution on the phenethyl tail—an unexplored vector in the published FLT3 inhibitor series—affects kinase selectivity, potency, and ADME properties relative to thiazole-, thiadiazole-, or unsubstituted phenethyl-tailed analogs [1]. This compound is best deployed in biochemical kinase profiling panels and MV4-11 cellular proliferation assays to generate novel SAR data for this chemotype.

Anticancer Lead Generation: NCI-60 Screening of a Novel Quinazoline-Thioacetamide Chemotype

Based on the class-level anticancer activity reported by Antypenko et al. for 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides [2], the target compound—bearing a distinct 3,4-dimethoxyphenethyl tail—is a rational candidate for submission to the NCI-60 human tumor cell line screen or analogous anticancer profiling panels. Its close structural relationship to compounds that showed selective activity against renal (UO-31) and leukemia (CCRF-CEM) lines [2] supports its evaluation as a potential lead-like molecule for further medicinal chemistry optimization in oncology programs.

ADME Structure–Property Relationship (SPR) Studies: Quantifying the Impact of Methoxy Substitution on Quinazoline-Thioacetamide Permeability and Metabolic Stability

The predicted lower lipophilicity of the 3,4-dimethoxyphenethyl variant compared to the unsubstituted phenethyl analog [3] makes this compound a valuable tool for SPR studies. Researchers can use it alongside the des-methoxy comparator (CAS 392308-87-1) in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, and microsomal stability assays to experimentally quantify how 3,4-dimethoxy substitution affects absorption, distribution, and metabolism within the quinazoline-thioacetamide series [1][3].

Reference Standard for Analytical Method Development and Quality Control of Quinazoline-Thioacetamide Libraries

The compound's well-defined structure (C20H21N3O3S, MW 383.47), distinct chromatographic retention properties (modulated by the 3,4-dimethoxy substitution), and characteristic UV absorption (quinazoline chromophore) make it suitable as a reference standard for HPLC, LC-MS, and NMR method development [1][2]. Procurement of the compound at defined purity (typically ≥95%) supports its use as a calibration standard for quantifying related quinazoline-thioacetamide derivatives in reaction monitoring, purity assessment, and stability studies.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.